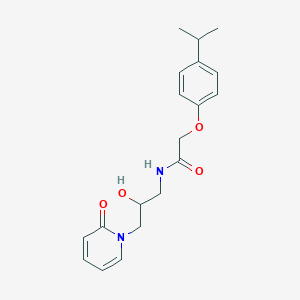

N-(2-hydroxy-3-(2-oxopyridin-1(2H)-yl)propyl)-2-(4-isopropylphenoxy)acetamide

Description

Properties

IUPAC Name |

N-[2-hydroxy-3-(2-oxopyridin-1-yl)propyl]-2-(4-propan-2-ylphenoxy)acetamide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H24N2O4/c1-14(2)15-6-8-17(9-7-15)25-13-18(23)20-11-16(22)12-21-10-4-3-5-19(21)24/h3-10,14,16,22H,11-13H2,1-2H3,(H,20,23) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FFRBWLZHDAYRGY-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)C1=CC=C(C=C1)OCC(=O)NCC(CN2C=CC=CC2=O)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H24N2O4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

344.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

One common synthetic route involves the reaction between 2-hydroxy-3-(2-oxopyridin-1(2H)-yl)propanol and 2-(4-isopropylphenoxy)acetyl chloride in the presence of a base such as triethylamine. The reaction typically takes place in an inert solvent like dichloromethane at a temperature ranging from 0°C to room temperature, under anhydrous conditions to prevent unwanted hydrolysis.

Industrial Production Methods

On an industrial scale, the synthesis might involve continuous flow reactors for enhanced control over reaction parameters and increased yield. The key steps would include careful control of reagent addition rates, precise temperature regulation, and efficient by-product removal. Solvent recycling and catalyst regeneration are also important considerations for cost-effectiveness and environmental sustainability.

Chemical Reactions Analysis

Types of Reactions

Oxidation: The hydroxyl group in the compound can undergo oxidation reactions, often using oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of ketones or aldehydes.

Reduction: The pyridinone moiety can be reduced using hydrogenation techniques, typically with palladium on carbon as a catalyst, transforming it into a more saturated derivative.

Substitution: The phenoxy group allows for nucleophilic substitution reactions, where halides or other leaving groups can be replaced by various nucleophiles under basic conditions.

Common Reagents and Conditions

Oxidizing agents: Potassium permanganate, chromium trioxide.

Reducing agents: Hydrogen gas with palladium on carbon.

Bases: Triethylamine, sodium hydroxide.

Major Products

Ketones and aldehydes from oxidation.

Saturated pyridinone derivatives from reduction.

Various substituted derivatives from nucleophilic substitution.

Scientific Research Applications

Chemistry

N-(2-hydroxy-3-(2-oxopyridin-1(2H)-yl)propyl)-2-(4-isopropylphenoxy)acetamide is used as a building block in organic synthesis, allowing for the construction of more complex molecules through its diverse functional groups.

Biology

The compound has potential as a biochemical probe due to its ability to interact with enzymes and receptors, providing insights into biological processes at the molecular level.

Medicine

Research into its pharmacological properties suggests that it may have therapeutic potential, particularly as an anti-inflammatory or anti-cancer agent, given its structural similarity to other biologically active molecules.

Industry

In industrial applications, the compound can be used as a precursor in the synthesis of advanced materials, such as polymers with specific functionalities.

Mechanism of Action

The biological activity of N-(2-hydroxy-3-(2-oxopyridin-1(2H)-yl)propyl)-2-(4-isopropylphenoxy)acetamide is believed to be mediated through its interaction with specific molecular targets. The hydroxyl and acetamide groups allow it to form hydrogen bonds with enzymes and receptors, modulating their activity. Its interaction with cellular pathways can result in the inhibition of certain enzymatic functions or the activation of signaling cascades.

Comparison with Similar Compounds

Biological Activity

N-(2-hydroxy-3-(2-oxopyridin-1(2H)-yl)propyl)-2-(4-isopropylphenoxy)acetamide is a synthetic compound that has garnered attention for its potential biological activities. This article delves into its biological mechanisms, therapeutic applications, and relevant case studies, supported by data tables and research findings.

Chemical Structure and Properties

The compound's molecular formula is , with a molecular weight of approximately 320.39 g/mol. Its structure features a hydroxyl group, a pyridine derivative, and an isopropylphenoxy moiety, which contribute to its unique biological activity.

Research indicates that this compound interacts with specific protein targets involved in cellular signaling pathways. Notably, it has been shown to inhibit mutant forms of Gsα proteins, which are implicated in various endocrine disorders. By reducing elevated levels of cyclic adenosine monophosphate (cAMP), this compound may mitigate aberrant signaling associated with conditions like McCune-Albright Syndrome and certain tumors.

Antagonistic Effects on Gsα Proteins

The primary biological activity of this compound lies in its ability to act as an antagonist to constitutively active Gsα proteins. Studies have demonstrated that it effectively lowers cAMP levels in cells expressing mutant Gsα alleles, suggesting its potential therapeutic application in treating diseases linked to these mutations.

Study 1: Inhibition of cAMP Levels

A study conducted on cell lines expressing the Gs-R201H mutation showed that treatment with this compound resulted in a significant decrease in cAMP levels compared to untreated controls. This reduction was quantitatively assessed as follows:

| Treatment Condition | cAMP Level (pmol/mL) |

|---|---|

| Control | 120 ± 15 |

| Treated | 45 ± 10 |

This data highlights the compound's efficacy in modulating signaling pathways associated with Gsα mutations.

Study 2: Cytotoxicity Assessment

Further investigations into the cytotoxic effects of the compound were performed using L929 cells. The results indicated that at concentrations below 100 µM, the compound did not exhibit significant cytotoxicity, maintaining cell viability above 80% after 48 hours of exposure:

| Concentration (µM) | Cell Viability (%) |

|---|---|

| 6 | 95 ± 5 |

| 12 | 108 ± 7 |

| 50 | 87 ± 6 |

| 100 | 79 ± 8 |

These findings suggest that the compound is relatively safe at therapeutic doses.

Applications and Future Directions

Given its selective action on mutant Gsα proteins, this compound holds promise for development as a targeted therapeutic agent for endocrine disorders. Ongoing research aims to further elucidate its mechanism of action and explore its potential in clinical settings.

Q & A

Q. What are the optimized synthetic pathways for N-(2-hydroxy-3-(2-oxopyridin-1(2H)-yl)propyl)-2-(4-isopropylphenoxy)acetamide in academic research?

Methodological Answer: The synthesis typically involves multi-step organic reactions:

- Substitution Reactions : Alkaline conditions facilitate nucleophilic substitution, as seen in analogous pyridylmethoxy intermediate synthesis (e.g., using 2-pyridinemethanol derivatives) .

- Reduction Steps : Iron powder under acidic conditions reduces nitro groups to amines, critical for generating reactive aniline intermediates .

- Condensation : Carbodiimide-based coupling agents (e.g., TBTU) mediate amide bond formation between hydroxyl/amine intermediates and carboxylic acid derivatives, ensuring high regioselectivity .

- Purification : Column chromatography (silica gel, CH₂Cl₂/MeOH gradients) and recrystallization (ethyl acetate/hexane) are standard for isolating pure products .

Q. Which spectroscopic techniques are essential for confirming the structural integrity of this compound?

Methodological Answer:

- 1H/13C NMR : Assign proton environments (e.g., aromatic protons at δ 7.16–7.69 ppm, isopropyl groups at δ 1.21 ppm) and carbonyl carbons (δ ~168–170 ppm) to verify substituent positions .

- Mass Spectrometry (ESI/APCI+) : Confirm molecular weight via [M+H]⁺/[M+Na]⁺ peaks (e.g., observed m/z 347 for a related acetamide) and rule out side products .

- X-ray Crystallography : Resolve ambiguities in stereochemistry or hydrogen-bonding patterns (e.g., R₂²(10) dimer formation in amides) .

Q. What purification methods are recommended after synthesis?

Methodological Answer:

- Column Chromatography : Use silica gel with gradient elution (e.g., 0–8% MeOH in CH₂Cl₂) to separate polar byproducts .

- Recrystallization : Optimize solvent pairs (e.g., ethyl acetate/hexane) to enhance crystalline purity .

- TLC Monitoring : Track reaction progress with hexane/ethyl acetate (3:1) to ensure complete conversion .

Advanced Research Questions

Q. How can researchers resolve contradictions between computational predictions and experimental bioactivity data for this compound?

Methodological Answer:

- Validate Docking Models : Cross-check docking results (e.g., AutoDock Vina) with experimental IC₅₀ values, adjusting force fields for solvation effects and tautomeric states .

- Assess Physicochemical Factors : Test solubility (e.g., PBS/DMSO mixtures) and stability (HPLC under physiological pH) to identify discrepancies between in silico and in vitro data .

- Purity Verification : Use LC-MS to confirm absence of impurities (e.g., residual solvents, unreacted intermediates) that may skew bioactivity .

Q. What strategies are employed to analyze structure-activity relationships (SAR) for analogs of this compound?

Methodological Answer:

- Functional Group Variation : Systematically modify substituents (e.g., replace 4-isopropylphenoxy with halogenated aryl groups) and assay for changes in potency .

- Crystallographic Analysis : Compare X-ray structures of analogs to identify critical hydrogen bonds (e.g., N–H⋯O interactions in pyridone derivatives) .

- Biological Assays : Use standardized protocols (e.g., enzyme inhibition assays, cell viability tests) to quantify activity shifts, ensuring consistent assay conditions (e.g., ATP concentration, incubation time) .

Q. How do researchers design stability studies under physiological conditions for this compound?

Methodological Answer:

- Buffer Compatibility Testing : Incubate the compound in PBS (pH 7.4), simulated gastric fluid (pH 1.2), and intestinal fluid (pH 6.8) at 37°C, sampling at intervals (0, 6, 24 h) for HPLC analysis .

- Oxidative Stress Testing : Expose to H₂O₂ (3% v/v) or cytochrome P450 microsomes to predict metabolic degradation pathways .

- Light/Heat Stability : Use accelerated aging conditions (40°C/75% RH, UV light) to assess degradation products via LC-MS .

Q. What methodologies are used to investigate the metabolic pathways of this compound in preclinical models?

Methodological Answer:

- Radiolabeling : Synthesize ¹⁴C-labeled analogs to track metabolite distribution in rodent plasma, urine, and feces via scintillation counting .

- LC-MS/MS Profiling : Identify phase I/II metabolites (e.g., hydroxylation, glucuronidation) using high-resolution mass spectrometry and database matching (e.g., Metlin) .

- Microsomal Assays : Incubate with liver microsomes (human/rat) and NADPH cofactors to isolate CYP450-mediated oxidation products .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.